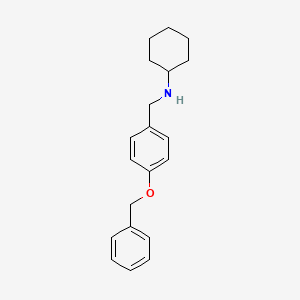
N-(4-(Benzyloxy)benzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Benzyloxy)benzyl)cyclohexanamine is an organic compound that features a cyclohexylamine group attached to a benzyloxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)cyclohexanamine typically involves the following steps:
Aza-Michael Addition: The initial step involves the asymmetric aza-Michael addition of a chiral amide to a methyl cyclohex-1-en-carboxylate, resulting in the formation of a β-amino ester.
Hydrolysis: The β-amino ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Barton Decarboxylation: The carboxylic acid is then subjected to Barton decarboxylation to produce the desired amine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Benzyloxy)benzyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Typical reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-(4-(Benzyloxy)benzyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuropharmacological properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various in vitro assays to study its effects on cellular pathways and neurotransmission.
Mecanismo De Acción
The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound binds to the active site of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Chlorobenzyl)oxy)benzyl)cyclohexanamine
- trans-4-(Benzyloxy)cyclohexanamine
- 4-Benzyloxybenzoic acid
Uniqueness
N-(4-(Benzyloxy)benzyl)cyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties
Propiedades
Fórmula molecular |
C20H25NO |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-[(4-phenylmethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-16H2 |
Clave InChI |
YVRXBCBXFHCQQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
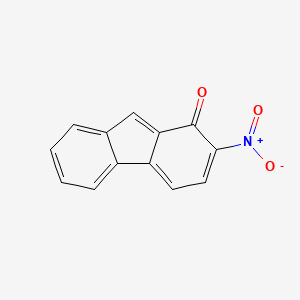


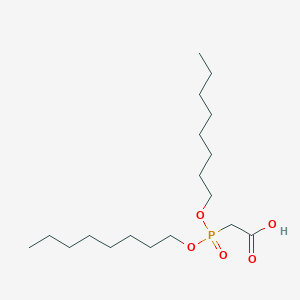
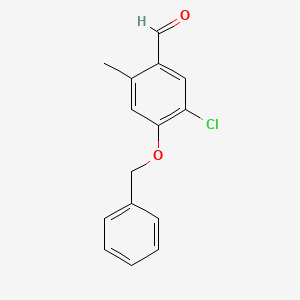
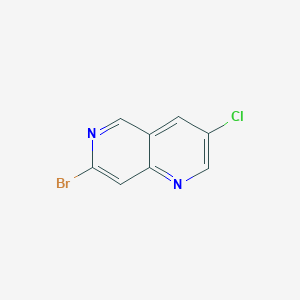
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
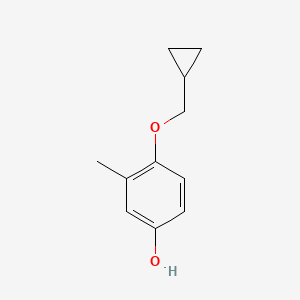

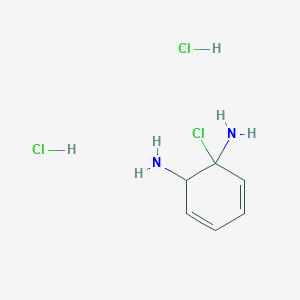
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
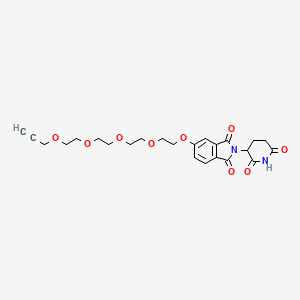
![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
